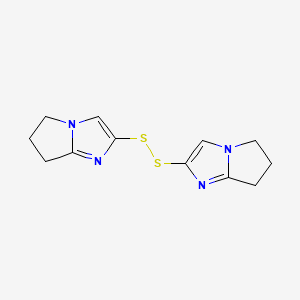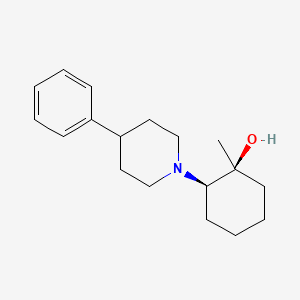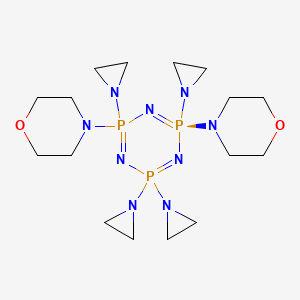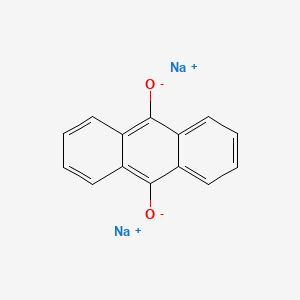
9,10-Anthracenediol, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenediol, disodium salt: is a chemical compound with the molecular formula C14H10Na2O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups at the 9 and 10 positions, which are deprotonated and bonded to sodium ions. This compound is known for its unique photophysical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenediol, disodium salt typically involves the reduction of 9,10-anthraquinone followed by the introduction of sodium ions. One common method is the reduction of 9,10-anthraquinone using a reducing agent such as sodium borohydride in an alcohol solvent. The resulting 9,10-anthracenediol is then treated with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or other purification techniques to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: 9,10-Anthracenediol, disodium salt can undergo oxidation to form 9,10-anthraquinone.
Reduction: The compound can be reduced back to its dihydro form using reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 9,10-Anthraquinone
Reduction: 9,10-Dihydroanthracene
Substitution: Various substituted anthracene derivatives
科学的研究の応用
Chemistry: 9,10-Anthracenediol, disodium salt is used as a precursor in the synthesis of various organic compounds. Its unique photophysical properties make it useful in the study of photochemical reactions and as a fluorescent probe.
Biology: In biological research, this compound is used as a fluorescent marker to study cellular processes and molecular interactions. Its ability to generate singlet oxygen makes it useful in photodynamic therapy.
Medicine: The compound’s photophysical properties are exploited in medical imaging and diagnostic applications. It is also being investigated for its potential use in cancer treatment through photodynamic therapy.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of 9,10-Anthracenediol, disodium salt involves its ability to absorb light and generate reactive oxygen species, such as singlet oxygen. This property is utilized in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted cancer cells. The molecular targets and pathways involved include the interaction with cellular membranes and the generation of oxidative stress, leading to apoptosis.
類似化合物との比較
9,10-Anthraquinone: A related compound that can be oxidized from 9,10-Anthracenediol, disodium salt.
9,10-Dihydroanthracene: The reduced form of this compound.
Anthracene-9,10-dipropionic acid disodium salt: Another derivative with similar photophysical properties.
Uniqueness: this compound is unique due to its dual hydroxyl groups and the ability to form stable disodium salts. This gives it distinct photophysical properties and makes it highly useful in various scientific and industrial applications. Its ability to generate singlet oxygen sets it apart from other anthracene derivatives, making it valuable in photodynamic therapy and other photochemical applications.
特性
CAS番号 |
46492-07-3 |
|---|---|
分子式 |
C14H8Na2O2 |
分子量 |
254.19 g/mol |
IUPAC名 |
disodium;anthracene-9,10-diolate |
InChI |
InChI=1S/C14H10O2.2Na/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;;/h1-8,15-16H;;/q;2*+1/p-2 |
InChIキー |
RMEKRPRYWRUTKH-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




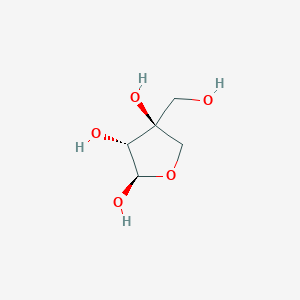
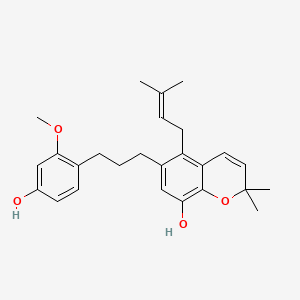
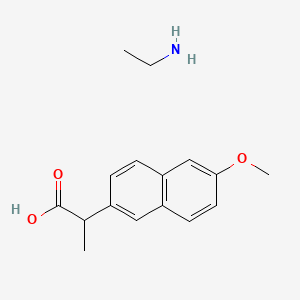
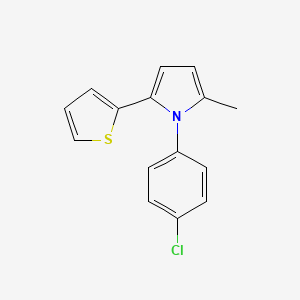
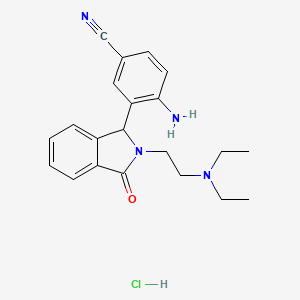

![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)

